molecular formula C28H29N3O5 B2704305 1-(2,5-dimethoxyphenyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 862828-55-5

1-(2,5-dimethoxyphenyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2704305
CAS No.: 862828-55-5
M. Wt: 487.556
InChI Key: ALVNBPAOUCKZBE-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a benzimidazole-pyrrolidinone hybrid compound characterized by a 2,5-dimethoxyphenyl group at the pyrrolidinone ring and a 2-(2-methoxyphenoxy)ethyl chain attached to the benzimidazole nitrogen. This structural framework is associated with diverse pharmacological activities, including antimicrobial and enzyme modulation, owing to the benzimidazole core’s ability to interact with biological targets such as DNA and kinases . The compound’s methoxy substituents likely enhance lipophilicity and binding specificity compared to simpler analogs .

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O5/c1-33-20-12-13-24(34-2)23(17-20)31-18-19(16-27(31)32)28-29-21-8-4-5-9-22(21)30(28)14-15-36-26-11-7-6-10-25(26)35-3/h4-13,17,19H,14-16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVNBPAOUCKZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,5-dimethoxyphenyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves several steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

1-(2,5-dimethoxyphenyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Scientific Research Applications

1-(2,5-dimethoxyphenyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s uniqueness lies in its dual methoxy substitutions (2,5-dimethoxyphenyl and 2-methoxyphenoxyethyl) and ethyl-phenoxy linker. Below is a comparative analysis with structurally related analogs:

Compound Name / ID Substituents / Modifications Pharmacological Implications Source
Target Compound 2,5-Dimethoxyphenyl; 2-(2-methoxyphenoxy)ethyl chain on benzimidazole Enhanced lipophilicity and potential for dual-target engagement (e.g., kinase + DNA intercalation)
1-(2-Methoxyphenyl)-4-{1-[2-(4-allyl-2-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one Allyl group on phenoxy chain; 2-methoxyphenyl on pyrrolidinone Increased steric bulk may reduce cell permeability but improve receptor selectivity
4-(1-(3-(4-Methylphenoxy)propyl)-1H-benzimidazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one Propyl linker instead of ethyl; 4-methylphenoxy group Longer alkyl chain could enhance metabolic stability but reduce conformational flexibility
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole Sulfinyl group; pyridine ring instead of pyrrolidinone Sulfinyl moiety may improve oxidative stability and kinase inhibition
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(2-CF3-phenyl)-amine Trifluoromethyl groups; pyridinyloxy linker Fluorinated groups enhance binding affinity and metabolic resistance

Pharmacological and Physicochemical Insights

Methoxy Substitutions: The 2,5-dimethoxyphenyl group in the target compound improves π-π stacking with aromatic residues in enzymes or DNA compared to non-substituted aryl analogs (e.g., ’s naphthalen-2-yl derivatives) . 2-Methoxyphenoxyethyl vs. 4-methylphenoxypropyl (): The shorter ethyl linker may allow tighter binding in sterically restricted active sites, while methylphenoxy groups could alter electron distribution .

Benzimidazole Core: Analogous to ’s thiazol-2-yl derivatives, the benzimidazole ring enables interactions with heme-containing enzymes (e.g., cytochrome P450) but with distinct selectivity due to the pyrrolidinone scaffold .

Fluorinated Analogs :

  • Compounds with trifluoromethyl groups () exhibit superior pharmacokinetic profiles (e.g., half-life, bioavailability) due to reduced oxidative metabolism . The absence of fluorine in the target compound may limit metabolic stability but reduce toxicity risks.

Biological Activity

The compound 1-(2,5-dimethoxyphenyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered interest for its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₃₁H₃₈N₂O₅
  • Molecular Weight : 514.65 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its anticancer properties. The following sections detail specific areas of biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds in the benzimidazole and pyrrolidine classes, suggesting potential mechanisms for the compound .

  • Mechanism of Action : The compound is believed to interfere with cellular processes involved in proliferation and survival, particularly in cancer cells. It may induce apoptosis (programmed cell death) and inhibit cell cycle progression.
  • Case Study Example : A study on similar benzimidazole derivatives showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The derivatives demonstrated IC₅₀ values ranging from 0.5 to 10 µM, indicating potent activity against these lines .

Antioxidant Properties

Antioxidant activity is another area where this compound may exhibit beneficial effects. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress.

  • Evaluation Method : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly employed to assess antioxidant capacity. Compounds with methoxy groups have been reported to enhance antioxidant activity due to their electron-donating capabilities .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
CytotoxicityIC₅₀ values between 0.5 - 10 µM
AntioxidantScavenges free radicals
Anti-inflammatoryPotential modulation of inflammatory pathways

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzimidazole core and subsequent functionalization with methoxyphenyl and pyrrolidine moieties. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm structure and purity.

In Vitro Studies

In vitro studies have highlighted the compound's ability to inhibit cell growth in various cancer cell lines. For instance, treatment with the compound has been associated with a reduction in cell viability and induction of apoptosis.

  • Flow Cytometry Analysis : This technique has been used to analyze cell cycle distribution after treatment with the compound, revealing significant alterations in G1/S phase transitions indicative of its inhibitory effects on cell proliferation .

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